Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate
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Description
Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate is a useful research compound. Its molecular formula is C18H15BrO4S and its molecular weight is 407.28. The purity is usually 95%.
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Scientific Research Applications
Autoxidation Reactions and Azo Dye Reduction
Mono- and disulfonated naphthalene derivatives, such as Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate, are products of azo dye reduction by microorganisms. These compounds are sensitive to oxygen and decompose under aerobic conditions. Research has focused on understanding their stability and decomposition pathways, which is crucial for environmental applications, including the treatment of dye-contaminated wastewater and soil remediation (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).
Enzyme Inhibition for Therapeutic Applications
Naphthalene derivatives have been evaluated for their potential as enzyme inhibitors, with implications for developing anti-inflammatory and anti-diabetic medications. A study showed that sulfonamide derivatives of Naphthalen-1-yl exhibit significant lipoxygenase and α-glucosidase inhibition, suggesting their utility in treating conditions mediated by these enzymes (Abbasi et al., 2015).
Anticancer Research
The synthesis and evaluation of 1,4‐Naphthoquinone derivatives, structurally related to this compound, have demonstrated potent cytotoxic activity against various cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Microwave-Assisted Organic Synthesis
The application of microwave energy has improved the efficiency of sulfonation reactions involving naphthalene derivatives. This method offers faster reaction times and has potential in the synthesis of complex organic compounds, including those with pharmaceutical applications (Abramovitch et al., 1991).
Room-Temperature Phosphorescence Studies
Naphthalene derivatives, including this compound, have been studied for their room-temperature phosphorescence properties. These studies are crucial for developing new materials for sensing, imaging, and photonic applications (Du et al., 1997).
Properties
IUPAC Name |
naphthalen-1-yl 5-bromo-2-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4S/c1-2-22-17-11-10-14(19)12-18(17)24(20,21)23-16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWWGKPWDAETQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.